molecular formula C15H13BrN2O3S B14047360 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14047360
M. Wt: 381.2 g/mol
InChI Key: XJBLBRBDWWWSEO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound’s structure includes a pyrrolopyridine core, a bromine atom, and a sulfonyl group attached to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, including cyclization, substitution, and functional group modifications. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the bromine atom and the sulfonyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities.

    4-Bromo-1-[(4-methylphenyl)sulfonyl] derivatives: Compounds with similar substituents on the pyrrolopyridine core.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H13BrN2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]methanol

InChI

InChI=1S/C15H13BrN2O3S/c1-10-2-4-12(5-3-10)22(20,21)18-11(9-19)8-13-14(16)6-7-17-15(13)18/h2-8,19H,9H2,1H3

InChI Key

XJBLBRBDWWWSEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CO

Origin of Product

United States

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